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Introduction & Thermodynamic Causality
The prediction of detonation velocity ( D ) and Chapman-Jouguet (C-J) pressure ( P ) is the

foundational step in the design, screening, and safety evaluation of novel high-energy-density

materials (HEDMs). Because synthesizing uncharacterized energetic compounds is inherently

hazardous, robust predictive models serve as a mandatory primary screening mechanism.

Detonation is a supersonic exothermic front. The performance parameters D and P are

fundamentally governed by the thermodynamics of the explosion products and the initial crystal

density ( ρ0​) of the unreacted material.

Density Causality: In empirical models, detonation pressure scales with the square of the

density ( ρ02​), while velocity scales linearly. This causal relationship exists because a denser
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crystal lattice packs more potential chemical energy into the shock volume, directly

amplifying the shockwave momentum (1)[1].

Equation of State (EOS) Causality: At the C-J state, product gases exist at extreme

temperatures (3000–5000 K) and pressures (10–40 GPa). Ideal gas laws fail entirely here.

Advanced thermochemical codes must employ the Becker-Kistiakowsky-Wilson (BKW) or

EXP-6 EOS to account for the repulsive intermolecular forces that dominate at these

extreme, liquid-like densities, ensuring accurate calculation of the chemical equilibrium (2)[2].

This guide details the two predominant methodologies used in the field: the empirical Kamlet-

Jacobs (K-J) equations and advanced Thermochemical Equilibrium Codes (e.g., EXPLO5,

CHEETAH).

Protocol A: Empirical Estimation via Kamlet-Jacobs
(K-J) Equations
The Kamlet-Jacobs equations provide rapid, highly accurate estimations for standard CHNO-

based explosives without requiring complex computational infrastructure (3)[3].

Prerequisites
Molecular formula of the energetic material.

Solid-state heat of formation ( ΔHf​) in cal/g or kJ/mol.

Theoretical Maximum Density (TMD) or experimental crystal density ( ρ0​) in g/cm 3 .

Step-by-Step Methodology
Step 1: Determine Decomposition Products Assume the explosive decomposes according to

the maximum exothermic principle. For a standard CHNO explosive, carbon oxidizes to CO

(and then CO2​), hydrogen oxidizes to H2​O , and nitrogen forms N2​gas.

Step 2: Calculate K-J Parameters Derive the following three parameters based on the

decomposition reaction (4)[4]:

N : Moles of gaseous detonation products per gram of explosive (mol/g).
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M : Average molecular weight of these product gases ( g/mol ).

Q : Chemical energy of detonation (heat of detonation) in cal/g. Calculate this by subtracting

the ΔHf​of the unreacted explosive from the sum of the ΔHf​of the products.

Step 3: Compute Detonation Velocity ( D ) and Pressure ( P ) Apply the Kamlet-Jacobs

formulas:

Velocity: D=1.01⋅(N⋅M1/2⋅Q1/2)1/2⋅(1+1.30ρ0​) (Output in km/s)

Pressure: P=1.558⋅ρ02​⋅N⋅M1/2⋅Q1/2 (Output in GPa)

ngcontent-ng-c1977314119="" class="ng-star-inserted">

Self-Validation Check: The K-J protocol is a self-validating system if you cross-reference

Oxygen Balance (OB). If the OB is highly negative (<-40%), the assumption of complete

oxidation to CO2​/ H2​O fails due to solid carbon (soot) formation. In such cases, the K-J outputs

will artificially overestimate Q and P . If calculated D>10 km/s for a standard CHNO compound,

immediately re-verify the input density, as values above 2.0 g/cm 3 are exceedingly rare and

indicate a unit cell volume error ()[5].

Protocol B: Advanced Modeling via Thermochemical
Codes (EXPLO5 / CHEETAH)
For non-ideal explosives, aluminized formulations, or when precise expansion isentropes are

required for hydrodynamic modeling, thermochemical codes are mandatory. These codes solve

thermodynamic equations to find chemical equilibrium by minimizing the Gibbs free energy (6)

[6].

Step-by-Step Methodology
Step 1: Input Definition Enter the exact elemental composition, solid-state ΔHf​, and ρ0​into the

software's input file.
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Step 2: Select the Equation of State (EOS)

Gaseous Products: Select the BKW EOS. For standard CHNO formulations, use the BKWN

parameter set ( α=0.5,β=0.176,κ=14.71,θ=6620 ) to accurately reproduce energies from

cylinder tests (2)[2].

Solid Products: Ensure the Cowan-Fickett or Murnaghan EOS is active to handle solid

carbon (graphite/diamond phase transitions) (7)[7].

Step 3: Execute C-J State Calculation Run the calculation. The software iteratively compresses

the unreacted explosive along the Hugoniot curve, calculating the equilibrium composition of

products applying the modified White, Johnson, and Dantzig free energy minimization

technique (8)[8].

Step 4: Extract Parameters Extract the calculated D and P at the C-J point. For downstream

hydrodynamic modeling, extract the fitted Jones-Wilkins-Lee (JWL) coefficients from the

expansion isentrope data.

Self-Validation Check: A successful thermochemical run must show mathematical convergence

at the C-J point—the exact coordinate on the shock Hugoniot where the detonation velocity is at

a minimum and the Rayleigh line is perfectly tangent. If the solver fails to find the C-J point, the

inputted ρ0​or ΔHf​may represent a physically impossible thermodynamic state, requiring re-

evaluation of the molecular inputs.

Data Presentation: Methodological Comparison
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Feature / Capability Kamlet-Jacobs (Empirical)
EXPLO5 / CHEETAH
(Thermochemical)

Primary Use Case
Rapid screening of novel

CHNO molecules.

Detailed modeling of ideal/non-

ideal explosives.

Required Inputs Formula, ρ0​, ΔHf​
Formula, ρ0​, ΔHf​, EOS

Selection

Computational Cost Near-zero (Algebraic)
Low to Moderate (Iterative

Minimization)

Handles

Aluminized/Metalized?

Poorly (Requires complex

modifications)

Excellent (Multi-phase

equilibrium models)

Typical Error Margin ( D ) 2% – 5%
< 2% (Often within 1% of

cylinder tests)

Outputs JWL Coefficients? No Yes

Process Visualization
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Caption: Workflow for calculating detonation parameters via empirical and thermochemical

methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b115095/docs#application-note-
computational-determination-of-detonation-velocity-and-pressure-for-energetic-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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